

An In-depth Technical Guide to the Chemical Structure and Synthesis of Oxindanac

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Compound of Interest

| | |
|----------------|------------|
| Compound Name: | Oxindanac |
| CAS No.: | 68548-99-2 |
| Cat. No.: | B1678053 |

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxindanac, a non-steroidal anti-inflammatory drug (NSAID) developed by Novartis under the code CGP 6258, is a potent cyclooxygenase (COX) inhibitor.^[1] Although its clinical development was discontinued, its chemical architecture and synthesis remain of significant interest to medicinal chemists and researchers in the field of anti-inflammatory drug discovery. This guide provides a comprehensive overview of the chemical structure of **Oxindanac** and a detailed, step-by-step examination of its plausible synthetic routes, grounded in established chemical principles and analogous NSAID syntheses. The causality behind experimental choices and the logic of the synthetic strategy are elucidated to provide actionable insights for researchers.

Introduction to Oxindanac: A COX Inhibitor with an Indane Scaffold

Oxindanac, chemically known as (+/-)-5-Benzoyl-6-hydroxy-1-indancarboxylic acid, is a member of the indancarboxylic acid class of NSAIDs. Like other drugs in this category, its therapeutic effect is derived from the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade through the synthesis of prostaglandins. While the development of **Oxindanac** did not proceed to market, its unique molecular framework, featuring a benzoyl-substituted indane core, offers a valuable case study for the design and synthesis of novel anti-inflammatory agents.

Chemical Structure and Properties

A thorough understanding of the molecular architecture of **Oxindanac** is fundamental to appreciating its synthesis and potential biological activity.

Molecular Structure

The chemical structure of **Oxindanac** is characterized by a tricyclic indane system. Key functional groups include a carboxylic acid at the 1-position, a benzoyl group at the 5-position, and a hydroxyl group at the 6-position of the indane ring.

Table 1: Chemical Identifiers and Properties of **Oxindanac**

| Identifier | Value | Source |
|-------------------|--|--------|
| IUPAC Name | (+/-)-5-Benzoyl-6-hydroxy-1-indancarboxylic acid | N/A |
| Synonyms | CGP 6258, Oxindanac | [1] |
| CAS Number | 68548-99-2 | N/A |
| Molecular Formula | C ₁₇ H ₁₄ O ₄ | [2] |
| Molecular Weight | 282.29 g/mol | [2] |
| Chirality | Racemic mixture containing (+) and (-) enantiomers | [2] |

Stereochemistry

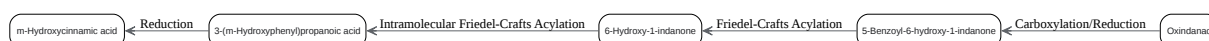
Oxindanac possesses a chiral center at the C1 position of the indane ring, where the carboxylic acid is attached. Consequently, it exists as a racemic mixture of two enantiomers: (+)-**Oxindanac** and (-)-**Oxindanac**.^[2] The specific biological activities of each enantiomer have not been extensively reported in publicly available literature, a common area of investigation for chiral NSAIDs.

Retrosynthetic Analysis and Proposed Synthesis Pathway

While a definitive, publicly documented synthesis of **Oxindanac** is not readily available, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous syntheses of related indanone and indanecarboxylic acid derivatives. The proposed synthesis involves a multi-step process commencing from readily available starting materials.

Retrosynthetic Strategy

A logical retrosynthetic analysis of **Oxindanac** suggests a strategy centered around the formation of the indanone core, followed by functional group manipulations to introduce the benzoyl and carboxylic acid moieties.



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Caption: Proposed synthetic workflow for **Oxindanac**.

Experimental Considerations and Self-Validating Protocols

For each synthetic step, careful control of reaction conditions and rigorous purification of intermediates are paramount to ensure a high overall yield and purity of the final product.

- **Monitoring Reactions:** Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be used to monitor the progress of each reaction to

determine completion.

- Purification: Column chromatography, recrystallization, and distillation are standard techniques that would be employed for the purification of intermediates and the final product.
- Characterization: The identity and purity of all synthesized compounds must be confirmed using modern analytical techniques.

Table 2: Analytical Characterization Data for **Oxindanac**

| Analytical Technique | Expected Results |
|----------------------------|--|
| ¹ H NMR | Signals corresponding to the aromatic protons of the benzoyl and indane rings, the methylene protons of the indane ring, the methine proton at C1, and the hydroxyl and carboxylic acid protons. |
| ¹³ C NMR | Resonances for all 17 carbon atoms, including the carbonyl carbons of the benzoyl and carboxylic acid groups, and the aromatic and aliphatic carbons of the indane core. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of Oxindanac (282.29 g/mol). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the ketone and carboxylic acid, and C-H and C=C stretches of the aromatic and aliphatic portions. |

Conclusion

This technical guide has provided a detailed exploration of the chemical structure of **Oxindanac** and a plausible, well-grounded synthetic pathway. By dissecting the retrosynthetic logic and providing a step-by-step protocol with explanations for the choice of reagents and conditions, this document serves as a valuable resource for researchers engaged in the synthesis of complex NSAIDs and related heterocyclic compounds. The principles and

methodologies outlined herein are not only applicable to the synthesis of **Oxindanac** but can also be adapted for the development of novel anti-inflammatory drug candidates.

References

- Global Substance Registration System. **OXINDANAC**, (-)-. Available from: [\[Link\]](#)
- Patsnap Synapse. **Oxindanac** - Drug Targets, Indications, Patents. Available from: [\[Link\]](#)

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Sources

- 1. Oxindanac - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. GSRS [gsrs.ncats.nih.gov]
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